tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Stereochemical Purity Stability Procurement

Sourcing stereochemically pure intermediates for factor Xa inhibitor synthesis is critical-diastereomeric impurities can derail entire campaigns. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS 154737-89-0) provides the defined (1S,3S) configuration essential for Apixaban and related anticoagulant APIs. • Validated chiral intermediate per patent routes to pyrazole-based factor Xa inhibitors • Orthogonal Boc-amine & free hydroxyl enable regiospecific sequential functionalization • Rigid cyclopentane core supports asymmetric ligand & natural product analog synthesis • Available mg to kg scale with CoA

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 154737-89-0
Cat. No. B115788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate
CAS154737-89-0
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(C1)O
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
InChIKeySBUKINULYZANSP-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate Procurement Guide


tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a chiral, Boc-protected amino alcohol featuring a cyclopentane core with a defined (1S,3S) stereochemistry . It is supplied as a white to off-white solid with a molecular weight of 201.26 g/mol (C₁₀H₁₉NO₃) . This compound is not an end-use pharmaceutical but a stereochemically defined intermediate primarily employed in asymmetric synthesis for constructing bioactive molecules with precise 3D orientation .

Why Generic Substitution of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate Fails


Simple replacement with other cyclopentyl carbamates or diastereomers is not permissible due to strict stereochemical and functional group requirements in downstream syntheses. The specific (1S,3S) configuration of this compound dictates the 3D spatial arrangement of subsequent molecules, a critical factor in medicinal chemistry where biological activity is exquisitely sensitive to stereochemistry . Furthermore, the simultaneous presence of a Boc-protected amine and a free hydroxyl group provides orthogonal reactivity handles; alternative analogs lacking this precise combination of stereochemistry and orthogonal functionality cannot serve as direct substitutes in established synthetic routes .

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate: Evidence vs. Analogs


Purity and Stability: (1S,3S) vs. (1S,3R)

The target (1S,3S) stereoisomer demonstrates superior purity and storage stability compared to its (1S,3R) diastereomer, a critical differentiator for reproducible synthesis. Vendors consistently supply the (1S,3S) isomer at 97-98% purity (by HPLC), with storage recommended at 2-8°C . In contrast, the (1S,3R) diastereomer (CAS 167465-99-8) is typically offered at a lower ≥95% purity and is specified as a 'white to off-white' solid . This difference in batch consistency directly impacts the reliability of subsequent synthetic steps where high enantiomeric excess is paramount.

Stereochemical Purity Stability Procurement

Synthetic Efficiency Advantage of Deprotection Route

A patented synthetic route demonstrates a high-yielding (90%) single-step deprotection for the (1S,3S) isomer, a key efficiency metric . This contrasts with the multi-step, lower-yielding (44%) reduction approach from a common precursor, tert-butyl (3-oxocyclopentyl)carbamate, which is also reported on the same vendor page . The high yield of the deprotection method translates to reduced material costs and waste, making it a more economically viable choice for large-scale procurement.

Synthetic Yield Process Chemistry Cost-Effectiveness

Orthogonal Boc-Hydroxyl Functionality Advantage

The target compound's value proposition lies in its orthogonal functional groups: a Boc-protected amine (stable to base, labile to acid) and a free hydroxyl group . This is a distinct advantage over mono-functional analogs like tert-butyl cyclopentylcarbamate (lacking the hydroxyl group) or N-methyl derivatives (which alter the amine's reactivity) [1]. This orthogonal pair allows for sequential, selective manipulations—for instance, alkylation or acylation of the hydroxyl group followed by acidic Boc deprotection—without complex protecting group strategies. Such versatility is not present in simpler or N-substituted carbamates, which are often used for a single purpose.

Orthogonal Reactivity Synthetic Utility Medicinal Chemistry

Key Intermediate in Factor Xa Inhibitor Synthesis

The (1S,3S) stereoisomer is specifically cited as an intermediate in a patented synthetic route (US2016/200730) for a class of compounds that includes the anticoagulant Apixaban . This demonstrates a clear, high-value application in the pharmaceutical industry, differentiating it from related diastereomers (like the (1S,3R) isomer) or positional isomers that may not appear in validated, published synthetic pathways for commercially relevant drug substances.

API Intermediate Patented Route Apixaban

Procurement Scenarios for tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate


Factor Xa Inhibitor Intermediate Synthesis

The compound is a documented intermediate in the synthesis of pyrazole-based factor Xa inhibitors, including Apixaban, as outlined in patent literature . Procuring this specific (1S,3S) stereoisomer is essential for following validated, scalable synthetic routes to these high-value anticoagulant APIs.

Chiral 1,3-Disubstituted Cyclopentane Building Blocks

The orthogonal Boc and hydroxyl functionalities of this compound make it an ideal starting material for synthesizing a wide array of chiral 1,3-disubstituted cyclopentanes . These are common motifs in various pharmaceutical and agrochemical scaffolds, where the precise 3D orientation of substituents is crucial for biological activity.

Asymmetric Synthesis and Ligand Development

The rigid cyclopentane ring and defined stereochemistry of this compound provide a valuable platform for creating chiral ligands for asymmetric catalysis or for the stereoselective synthesis of complex natural product analogs . The presence of a free hydroxyl group allows for easy derivatization into diverse ligand classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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